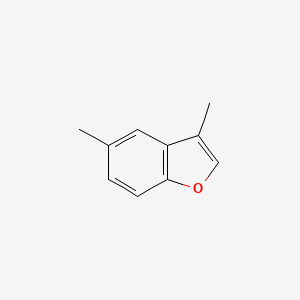
Benzofuran, 3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 3,5-dimethyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ringBenzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including Benzofuran, 3,5-dimethyl-, often involves the cyclization of o-hydroxyacetophenones under basic conditions. Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as copper-mediated and palladium-catalyzed coupling reactions, is also employed in the synthesis of complex benzofuran derivatives .
Industrial Production Methods: Industrial production of benzofuran derivatives typically involves large-scale cyclization reactions using efficient catalysts to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored to enhance reaction rates and reduce side reactions .
Chemical Reactions Analysis
Types of Reactions: Benzofuran, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce halogens, nitro, or amino groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-3,5-dione, while reduction can produce benzofuran-3,5-dimethylol .
Scientific Research Applications
Benzofuran, 3,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Its derivatives exhibit significant biological activities, making them valuable in drug discovery and development.
Industry: They are used in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of benzofuran, 3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound can interact with enzymes and receptors involved in cell signaling pathways, leading to the modulation of biological processes .
Comparison with Similar Compounds
Benzofuran: The parent compound without methyl substitutions.
Benzothiophene: A similar heterocyclic compound with a sulfur atom replacing the oxygen in the furan ring.
Indole: Another heterocyclic compound with a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness: Benzofuran, 3,5-dimethyl- is unique due to the presence of methyl groups at the 3rd and 5th positions, which can enhance its biological activity and chemical stability. This modification can lead to improved pharmacokinetic properties and increased potency compared to its unsubstituted counterpart .
Properties
CAS No. |
10410-35-2 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3,5-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6H,1-2H3 |
InChI Key |
KUXQCQUICXOOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2,5,6-trimethyl-7-(2,4,6-tribromophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987985.png)
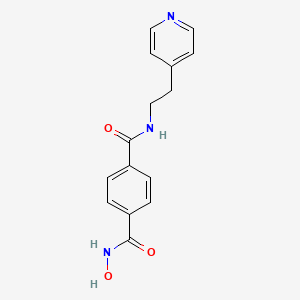
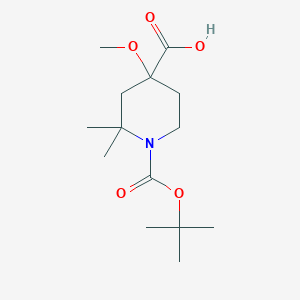
![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B12988000.png)
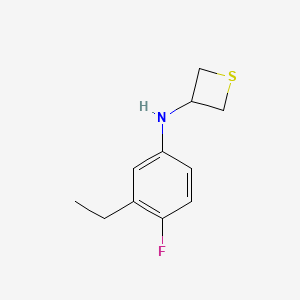
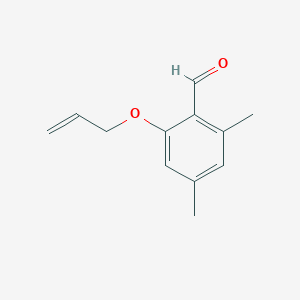


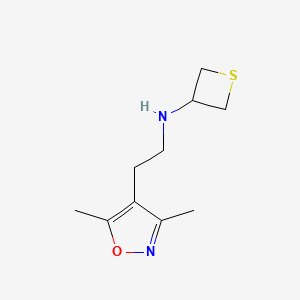
![(1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12988052.png)
![tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate](/img/structure/B12988060.png)
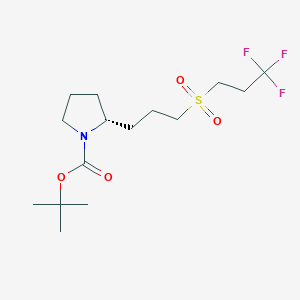
![2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B12988066.png)
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12988068.png)
